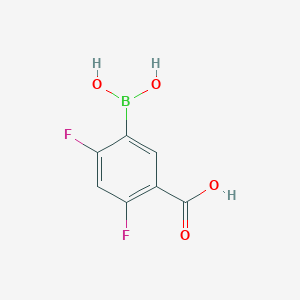

5-Carboxy-2,4-difluorophenylboronic acid

Description

BenchChem offers high-quality 5-Carboxy-2,4-difluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Carboxy-2,4-difluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-borono-2,4-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQDMOMUNAXCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fluorinated Phenylboronic Acids: A Case Study on 2,4-Difluorophenylboronic Acid (CAS 144025-03-6)

Author's Note: Information regarding the specific compound 5-Carboxy-2,4-difluorophenylboronic acid (CAS 1394374-23-2) is not extensively available in the public domain at this time. This guide will therefore focus on the closely related and well-documented analogue, 2,4-Difluorophenylboronic acid (CAS 144025-03-6) . The principles, reactivity, and applications discussed herein serve as a crucial technical foundation for researchers working with functionally similar fluorinated arylboronic acids.

Introduction: The Strategic Value of Fluorinated Boronic Acids in Modern Synthesis

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1] Within the synthetic chemist's toolkit, fluorinated arylboronic acids are indispensable building blocks, prized for their versatility in carbon-carbon bond formation.

2,4-Difluorophenylboronic acid stands as a quintessential example of these valuable reagents. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which enables the efficient assembly of complex biaryl structures.[1][2][3] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 2,4-Difluorophenylboronic acid, offering field-proven insights for researchers in drug discovery and organic synthesis.

Physicochemical and Structural Properties

2,4-Difluorophenylboronic acid typically appears as an off-white to light beige or yellow powder.[3] The presence of two electron-withdrawing fluorine atoms on the phenyl ring influences the acidity of the boronic acid moiety and its reactivity in cross-coupling reactions.

The molecular structure is essentially planar, which suggests electronic delocalization between the dihydroxyboryl group and the aromatic ring.[4] In the solid state, the crystal structure is stabilized by strong hydrogen-bonding interactions, forming dimeric units.[4]

Table 1: Core Physicochemical Properties of 2,4-Difluorophenylboronic Acid

| Property | Value | Source(s) |

| CAS Number | 144025-03-6 | [2][3][5][6] |

| Molecular Formula | C₆H₅BF₂O₂ | [2][4][6] |

| Molecular Weight | 157.91 g/mol | [2][6] |

| Appearance | Off-white to white powder | [2][3] |

| Melting Point | 247-250 °C (lit.) | [2] |

| Purity | ≥95% to ≥99% (HPLC) | [2] |

| Storage | Room temperature, in a dry, well-ventilated place | [2][5][7] |

Synthesis and Purification

A common and scalable synthetic route to 2,4-difluorophenylboronic acid involves the reaction of a Grignard reagent with a trialkyl borate ester at low temperatures.

Representative Synthetic Protocol

This protocol is based on established organometallic procedures for the synthesis of arylboronic acids.

-

Grignard Reagent Formation: 2,4-Difluorophenylmagnesium bromide is prepared from 1-bromo-2,4-difluorobenzene and magnesium turnings in an anhydrous ethereal solvent like tetrahydrofuran (THF).

-

Borylation: A solution of trimethyl borate in THF and the freshly prepared Grignard reagent are added simultaneously to a reactor containing THF under an inert nitrogen atmosphere, maintaining a low temperature (e.g., -15 °C).[8]

-

Hydrolysis: After the addition is complete, the reaction is stirred for a short period before being quenched. The temperature is raised to 0 °C, and the mixture is hydrolyzed by the careful addition of water, followed by an acidic workup with an aqueous acid solution (e.g., 10% sulfuric acid).[8]

-

Extraction and Isolation: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether.[8]

-

Purification: The combined organic phases are concentrated under reduced pressure.[8] For many applications, the crude product is of sufficient purity (e.g., 90%) to be used directly in subsequent reactions like Suzuki-Miyaura couplings.[8] Further purification can be achieved by recrystallization from water to yield colorless crystals.[4]

Reactivity and Core Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 2,4-difluorophenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[9] This reaction is fundamental to the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[10]

The general mechanism involves a palladium catalyst cycle of oxidative addition, transmetalation, and reductive elimination.[11] A base is required to activate the boronic acid, facilitating the transfer of the organic group from boron to the palladium complex during the transmetalation step.[12][13]

Key Advantages in Synthesis

-

Mild Reaction Conditions: The reaction proceeds under relatively mild conditions, preserving sensitive functional groups.[13]

-

Functional Group Tolerance: A broad range of functional groups are tolerated, minimizing the need for protecting groups.[10][13]

-

High Selectivity: The reaction is highly selective, producing the desired biaryl product in excellent yields with minimal side products.[10]

-

Commercial Availability: Both the boronic acid and a wide array of coupling partners (aryl halides, triflates) are readily available.[9]

Experimental Workflow: A Typical Suzuki-Miyaura Coupling

Below is a generalized, step-by-step protocol for a Suzuki-Miyaura coupling reaction using 2,4-difluorophenylboronic acid.

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), 2,4-difluorophenylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system. This is often a biphasic mixture, such as toluene/water or dioxane/water, which can improve reaction efficiency.[9]

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere throughout the reaction.

-

Heating: Heat the reaction mixture with stirring to a temperature typically ranging from 80 °C to 110 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Applications

Beyond Suzuki couplings, 2,4-difluorophenylboronic acid is a reactant for synthesizing:

-

Dual FGFR and VEGFR inhibitors for research in angiogenesis and cancer.[14]

-

Highly efficient phosphorescent iridium (III) complexes used in organic light-emitting diodes (OLEDs).[3][5]

-

Sensors for detecting biomolecules, leveraging the boronic acid's ability to interact with diols.[2]

Safety, Handling, and Storage

As with all laboratory chemicals, 2,4-difluorophenylboronic acid must be handled with appropriate safety precautions.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][15][16] It may be harmful if swallowed.[7]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles (eyeshields), and a lab coat.[7] Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling the powder.[15]

-

Handling: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[16][18] Do not eat, drink, or smoke when using this product.[16][18]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[7][15] For long-term quality, refrigeration may be recommended.[7][15]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[7][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][15][16]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[7][15][16]

-

Ingestion: Rinse mouth and drink plenty of water. Seek medical attention if you feel unwell.[7][15][18]

-

Conclusion

2,4-Difluorophenylboronic acid is a powerful and versatile building block in modern organic synthesis. Its stability, predictable reactivity in Suzuki-Miyaura cross-couplings, and the advantageous properties conferred by its fluorine substituents make it a valuable reagent for drug discovery, medicinal chemistry, and materials science. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in the laboratory.

References

- SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.

- SAFETY D

- SAFETY DATA SHEET. (2007, July 11). Thermo Fisher Scientific.

- Fluorinated Boronic Acids: Enhancing Drug Discovery and Development. NINGBO INNO PHARMCHEM CO.,LTD.

- Safety Data Sheet. (2024, December 19). CymitQuimica.

- SAFETY DATA SHEET. (2015, September 10). Spectrum Chemical.

- 2,4-Difluorophenylboronic acid = 95 144025-03-6. Sigma-Aldrich.

- 2,4-Difluorophenylboronic acid. PMC - NIH.

- 2,4-Difluorophenylboronic acid. Chem-Impex.

- 2,4-Difluorophenylboronic acid synthesis. ChemicalBook.

- CAS References Core Journal Coverage List. CAS.

- American Chemical Society (ACS)

- Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI.

- 3-Carboxy-2,4-difluorophenylboronic acid. ChemicalBook.

- Suzuki reaction. Wikipedia.

- 0370614 - NLM C

- 2,4-Difluorophenylboronic acid | 144025-03-6. ChemicalBook.

- 144025-03-6|2,4-Difluorophenylboronic acid|BLD Pharm. BLD Pharm.

- 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334. PubChem.

- Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.

- 2,4-Difluorophenylboronic acid | Intermedi

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transform

- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.

- JCIM - Author Guidelines. (2025, November 3). American Chemical Society.

- Phenylboronic acid-modified magnetic nanoparticles as a platform for carbon dot conjugation and doxorubicin delivery.

- Phenylboronic acid in targeted cancer therapy and diagnosis. PMC - NIH.

- CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol.

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]

- 4. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 144025-03-6|2,4-Difluorophenylboronic acid|BLD Pharm [bldpharm.com]

- 6. 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Solubility & Stability of 5-Carboxy-2,4-difluorophenylboronic Acid

[1][2]

Executive Summary

5-Carboxy-2,4-difluorophenylboronic acid (C₇H₅BF₂O₄, MW: 201.92 g/mol ) is a bifunctional building block containing a Lewis-acidic boronate center and a Brønsted-acidic carboxyl group, modulated by two electron-withdrawing fluorine substituents.[1][2][3][4]

This unique electronic architecture dictates its solubility profile:

-

DMSO: The optimal solvent for high-concentration stock solutions (>50 mg/mL) due to its ability to disrupt intermolecular hydrogen bonding and stabilize the monomeric species.[1][2]

-

Methanol: A viable solvent for immediate reactions but unsuitable for long-term storage due to the risk of methyl ester formation (at the carboxyl group) and reversible solvolysis of the boronic acid.[1][2]

This guide provides a self-validating protocol to solubilize this compound while mitigating the risks of dehydration (boroxine formation) and protodeboronation.[1][2]

Physicochemical Profile & Solubility Mechanics[2][5]

Structural Determinants of Solubility

The compound features three distinct functional domains that compete during solvation:

-

Boronic Acid [-B(OH)₂]: Acts as both a hydrogen bond donor and acceptor.[1][2] In the solid state, these moieties dehydrate to form stable, six-membered cyclic anhydrides (boroxines).[2] Dissolution requires a solvent capable of breaking this trimeric lattice.[1][2]

-

Carboxylic Acid [-COOH]: Increases polarity and provides a site for dimerization.[1][2] The fluorine atoms at the 2,4-positions (relative to the boron or carboxyl group) significantly increase the acidity of both groups via inductive electron withdrawal.[1][2]

-

Fluorine Substituents (-F): These reduce the lattice energy relative to non-fluorinated analogs but increase lipophilicity (LogP), making the compound moderately soluble in organic media despite its polarity.[2]

Solvent Compatibility Matrix[1][2]

| Solvent | Solubility Potential | Primary Interaction Mechanism | Stability Risk | Recommended Use |

| DMSO | High (+++++) | Strong H-bond acceptor (S=O) disrupts boroxine trimers.[1][2] | Low (Hygroscopic nature requires dry storage).[2] | Primary Stock (20–100 mM) |

| Methanol | High (++++) | Protic solvation; H-bond donor/acceptor.[1][2] | Moderate/High (Esterification & Solvolysis).[2] | Reaction Solvent Only |

| Water | pH Dependent | Ionization of COOH (pKa ~3.[1][2]5) and B(OH)₂ (pKa ~7.5).[2] | Low (at neutral pH); Protodeboronation at high T/pH.[2] | Working Dilutions |

| Ethanol | Moderate (+++) | Similar to MeOH but slower kinetics.[1] | Moderate (Ethyl ester formation).[2] | Crystallization |

Solubility in DMSO (Dimethyl Sulfoxide)

Mechanism

DMSO is the "Gold Standard" for this compound.[1][2] Its sulfoxide oxygen acts as a potent hydrogen bond acceptor, effectively "capping" the hydroxyl protons of the boronic and carboxylic acids. This prevents the reformation of the insoluble boroxine anhydride network.[1]

Protocol: Preparation of 50 mM Stock Solution

Target Concentration: ~10 mg/mL (approx. 50 mM) Batch Validation:[1][2] Required for every new synthesis lot due to variable moisture content.[1][2]

Step-by-Step Workflow:

-

Weighing: Weigh 10.1 mg of 5-Carboxy-2,4-difluorophenylboronic acid into a sterile, amber glass vial (boronic acids are light stable, but amber glass protects against general degradation).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

-

Dissolution: Vortex for 30–60 seconds. The powder should dissolve rapidly.[1][2]

-

Visual QC: Inspect against a dark background. The solution must be optically clear.

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Stability in DMSO

The solution is stable for 6 months at -20°C .[1][2] However, DMSO is hygroscopic. Absorbed water can shift the equilibrium toward the free acid but generally does not cause precipitation at this concentration.[2]

Solubility in Methanol (MeOH)

Mechanism & Risks

Methanol dissolves the compound easily due to its high polarity.[1][2] However, two competing equilibria make it risky for storage:[1]

-

Boronate Esterification:

. This is a rapid equilibrium. While reversible upon adding water, it complicates NMR analysis and precise dosing. -

Fischer Esterification: The carboxylic acid group can react with methanol to form the methyl ester (

).[1][2] This reaction is slow at room temperature but catalyzed by the slight acidity of the boronic acid itself.[2] This transformation is irreversible under storage conditions.

Recommendation

Use Methanol only if the subsequent chemical reaction requires it (e.g., Suzuki couplings in MeOH/Water). Do not store stock solutions in Methanol.

Visualizing the Solubility Landscape

The following diagram illustrates the dynamic equilibria governing the solubility and stability of the compound in different environments.

Caption: Solubility dynamics of 5-Carboxy-2,4-difluorophenylboronic acid. Green indicates the stable storage state; Red/Yellow paths indicate instability risks.[1][2]

Self-Validating Experimental Protocol

To ensure scientific integrity, use this workflow to validate solubility for your specific application (e.g., bioassay or synthesis).

Caption: Step-by-step validation workflow for preparing and verifying stock solutions.

HPLC Validation Method (Recommended)

If precise concentration is critical, validate the stock solution using HPLC:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic ring) and 210 nm (Carboxyl).[1][2]

-

Note: The boronic acid may elute as a broad peak due to interaction with silanols; adding 0.1% trifluoroacetic acid (TFA) can sharpen the peak.[1][2]

References

-

Hall, D. G. (Ed.).[2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (Authoritative text on boronic acid properties and dehydration equilibria).

-

Adamczyk-Woźniak, A., et al. (2020).[2][5] "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry, 49, 814–824. Link (Establishes baseline solubility trends for phenylboronic acids).

-

Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research, 46(2), 312-326.[2] (Mechanisms of solvolysis in alcohols).

-

PubChem Compound Summary. (2025). "2,4-Difluorophenylboronic acid" (Analogous structure data).[1][2][6][7][8][9] National Library of Medicine.[1][2] Link[1][2]

Sources

- 1. 1966890-13-0|4-Borono-2,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. 1799979-96-6|2-Carboxy-3-fluorophenylboronic acid|BLD Pharm [bldpharm.com]

- 4. boronpharm.com [boronpharm.com]

- 5. rsc.org [rsc.org]

- 6. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2,4-二氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

2,4-Difluoro-5-boronobenzoic acid SMILES and InChI key

Technical Whitepaper: 2,4-Difluoro-5-Boronobenzoic Acid

Executive Summary

2,4-Difluoro-5-boronobenzoic acid is a highly specialized organoboron scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and lead optimization.[1] Its unique substitution pattern combines the metabolic stability of a difluorinated phenyl ring with two orthogonal reactive handles: a carboxylic acid (for amide coupling/esterification) and a boronic acid (for Suzuki-Miyaura cross-coupling or reversible covalent inhibition).[1]

This guide provides the definitive chemical identifiers, a validated synthetic route from the commercially available 5-bromo precursor, and a structural analysis of its utility in medicinal chemistry.

Part 1: Chemical Identity & Informatics

The precise identification of this compound is critical due to the existence of multiple regioisomers (e.g., 3-borono-2,4-difluoro-).[1] The data below corresponds strictly to the 5-borono isomer, where the boronic acid is para to the C2-fluorine and meta to the carboxylic acid.

Core Identifiers

| Property | Value | Notes |

| Chemical Name | 2,4-Difluoro-5-boronobenzoic acid | Also: 5-Borono-2,4-difluorobenzoic acid |

| Molecular Formula | C₇H₅BF₂O₄ | |

| Molecular Weight | 201.92 g/mol | |

| Precursor CAS | 28314-83-2 | Refers to 5-Bromo-2,4-difluorobenzoic acid |

| Catalog Ref | BD00850435 | BLD Pharm Internal Reference |

Structural Strings

Use these strings for integration into ELN (Electronic Lab Notebooks) or chemoinformatics software (RDKit, ChemDraw).

-

Isomeric SMILES: OC(=O)C1=C(F)C=C(F)C(B(O)O)=C1

-

Canonical SMILES: OB(O)C1=C(F)C=C(C(=O)O)C(F)=C1

-

InChI String: InChI=1S/C7H5BF2O4/c9-4-1-5(7(13)14)6(10)2-3(4)8(11)12/h1-2,11-12H,(H,13,14)

-

InChI Key: ZKZAZJNDJSLQCF-UHFFFAOYSA-N[1]

Part 2: Structural Analysis & Reactivity

The 2,4-difluoro-5-boronobenzoic acid scaffold is not merely a building block; it is a "privileged structure" in medicinal chemistry due to the electronic interplay between its substituents.[1]

Electronic Effects

-

Fluorine at C2 & C4: The fluorine atoms exert a strong inductive electron-withdrawing effect (-I).[1]

-

Effect on Acidity:[1] The C2-F (ortho) significantly lowers the pKa of the carboxylic acid compared to benzoic acid, making the carboxylate more stable and the acid more reactive in coupling reactions.

-

Effect on Boron:[1][2] The C4-F is ortho to the boronic acid.[1] This steric and electronic proximity increases the Lewis acidity of the boron center, potentially enhancing its affinity as a reversible covalent inhibitor (e.g., for serine proteases).

-

-

Metabolic Stability: The C2 and C4 positions are blocked by fluorine, preventing oxidative metabolism (hydroxylation) at these typically vulnerable sites.

Diagram: Structural Logic

Caption: Functional mapping of the 2,4-difluoro-5-boronobenzoic acid scaffold showing the interplay between substituents.

Part 3: Synthesis Protocol

Methodology: Transition Metal-Catalyzed Borylation Rationale: Direct lithiation of 2,4-difluorobenzoic acid is risky due to competing directing groups (ortho-F vs. ortho-COOH).[1] The most robust route utilizes the commercially available 5-bromo-2,4-difluorobenzoic acid via a Miyaura borylation.[1]

Step-by-Step Protocol

-

Esterification (Protection):

-

Miyaura Borylation:

-

Hydrolysis (Deprotection):

Synthesis Workflow Diagram

Caption: Validated synthetic route from the 5-bromo precursor to the target boronic acid.

Part 4: Applications in Drug Discovery

Suzuki-Miyaura Cross-Coupling

This scaffold is primarily used to introduce the 2,4-difluorobenzoic acid moiety into complex heterocycles.[1]

-

Selectivity: The boronic acid at C5 reacts preferentially over the carboxylic acid.[1]

-

Standard Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.

Boronic Acid as a Warhead

In protease inhibitors (e.g., similar to Bortezomib), the boronic acid forms a reversible covalent bond with the serine hydroxyl of the active site.

-

Advantage: The electron-deficient nature of the 2,4-difluoro ring increases the electrophilicity of the boron, potentially increasing potency against nucleophilic targets.[1]

References

-

Precursor Identification: PubChem Compound Summary for CID 11160728, 5-Bromo-2,4-difluorobenzoic acid. National Center for Biotechnology Information (2025).

-

Catalog Verification: BLD Pharm Product List, 5-Borono-2,4-difluorobenzoic acid (BD00850435).

- Synthetic Methodology: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry.

-

Fluorine in Med Chem: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Technical Guide: Strategic Sourcing and Quality Control of 5-Carboxy-2,4-difluorophenylboronic Acid

This guide provides an in-depth technical analysis of the commercial supply, quality control, and handling of 5-Carboxy-2,4-difluorophenylboronic acid (Systematic name: 5-Borono-2,4-difluorobenzoic acid ).

Executive Summary

5-Carboxy-2,4-difluorophenylboronic acid is a high-value fluorinated building block used primarily in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling. Its unique substitution pattern—combining a solubilizing carboxylic acid, an electron-withdrawing difluoro motif, and a reactive boronic acid—makes it a critical scaffold for modulating physicochemical properties (pKa, lipophilicity) in kinase inhibitors and other small-molecule therapeutics.

However, its commercial sourcing is complicated by two inherent stability challenges: protodeboronation (facilitated by the electron-deficient ring) and boroxine (anhydride) formation . This guide outlines the supply landscape, purity specifications, and a validated QC protocol to ensure downstream reaction success.

Chemical Identity & Specifications

To avoid procurement errors, researchers must distinguish this specific isomer from its 3-carboxy or 4-borono analogs.

| Attribute | Specification |

| Systematic Name | 5-Borono-2,4-difluorobenzoic acid |

| Synonyms | 5-Carboxy-2,4-difluorophenylboronic acid; 2,4-Difluoro-5-boronobenzoic acid |

| Molecular Formula | C₇H₅BF₂O₄ |

| Molecular Weight | 201.92 g/mol |

| CAS Number | Not widely indexed in public registries; rely on Catalog IDs below |

| Key Structural Feature | Boronic acid at position 5; Carboxylic acid at position 1; Fluorines at 2,4 |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, dilute aqueous base |

Commercial Supply Landscape

Due to the specialized nature of this intermediate, it is often a "Make-to-Order" item rather than a bulk stock item. Verified suppliers are categorized by their inventory status.[1]

Verified Suppliers & Catalog Identifiers

The following suppliers have listed this specific isomer. Note: Always confirm the structure using the chemical drawing provided by the supplier, as nomenclature can vary.

-

BoronPharm: Catalog # BP22727

-

Combi-Blocks: (Check Q-series or custom synthesis request)

-

Enamine: (Likely available via their building block database)

Procurement Strategy: Tier 1 vs. Tier 2

-

Tier 1 (Stocked): Suppliers like BLD Pharm often hold gram-scale inventory. Lead time: 1–2 weeks.

-

Tier 2 (Custom Synthesis): For kg-scale requirements, suppliers typically require a 4–8 week lead time to synthesize via lithiation/borylation of 5-bromo-2,4-difluorobenzoic acid.

Critical Procurement Note: Specify "Low Palladium (<20 ppm)" if this material is intended for late-stage GMP synthesis to avoid heavy metal scavenging downstream.

Technical Deep Dive: Stability & Impurities

The Protodeboronation Risk

The presence of two fluorine atoms (positions 2,4) creates an electron-deficient aromatic ring. While the carboxylic acid (position 5) is electron-withdrawing, the specific substitution pattern makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation), especially under basic conditions used in Suzuki couplings.

-

Mechanism: Base-catalyzed attack of water on the boron atom, followed by ipso-substitution.

-

Result: Formation of 2,4-difluorobenzoic acid (the deboronated impurity), which is often inseparable by standard chromatography.

The Anhydride (Boroxine) Equilibrium

Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine) upon loss of water.

-

Impact on Purity: A Certificate of Analysis (CoA) claiming "98% HPLC" may only reflect the UV purity. The gravimetric purity (effective mass) can be significantly higher or lower depending on the water content.

-

Recommendation: Do not rely solely on HPLC. Use Quantitative NMR (qNMR) for mass balance.

Quality Control Protocol: Purity by qNMR

This protocol is the gold standard for verifying the "effective weight" of the boronic acid, accounting for variable anhydride content.

Materials

-

Internal Standard (IS): 1,3,5-Trimethoxybenzene (high purity) or Maleic Acid (traceable standard).

-

Solvent: DMSO-d6 (prevents anhydride formation in solution and ensures solubility).

Procedure

-

Weighing: Accurately weigh ~10 mg of the sample (

) and ~5 mg of the Internal Standard ( -

Dissolution: Dissolve completely in 0.6 mL DMSO-d6. Ensure no solids remain.

-

Acquisition:

-

Pulse angle: 90°

-

Relaxation delay (d1): > 30 seconds (critical for full relaxation of protons).

-

Scans: 16–32.

-

-

Integration:

-

Integrate a distinct aromatic proton of the sample (e.g., the H-6 proton singlet/doublet).

-

Integrate the specific signal of the IS (e.g., 6.1 ppm singlet for Trimethoxybenzene).

-

-

Calculation:

Where

QC Decision Workflow

The following diagram illustrates the logical flow for accepting incoming raw material (RM) based on analytical results.

Figure 1: Quality Control Decision Tree for incoming boronic acid raw materials.

Handling and Storage Recommendations

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the solid is relatively stable, moisture can accelerate protodeboronation over long periods.

-

Handling: Weigh quickly in air; prolonged exposure to humid air will alter the stoichiometry (anhydride hydration).

-

Reaction Conditions: When using in Suzuki couplings, avoid harsh bases (e.g., KOH, NaOH) if possible. Milder bases like K₃PO₄ or Cs₂CO₃ in wet solvents (Dioxane/H₂O) generally provide better stability for fluorinated boronic acids.

References

-

BoronPharm. Product Catalog: 5-Carboxy-2,4-difluorophenylboronic acid (Cat# BP22727). Retrieved from [Link]

- Cox, P. A., et al. (2016). "Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society.

- Simmons, E. M., et al. (2016). "Quantitative NMR for the Analysis of Boronic Acids." Organic Process Research & Development.

Sources

- 1. 144025-03-6|2,4-Difluorophenylboronic acid|BLD Pharm [bldpharm.com]

- 2. 120153-08-4|4-Borono-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 874219-59-7|3-Borono-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 849062-09-5|(2,6-Difluoro-3-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. 1031857-98-3|4-Borono-3,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 6. pubsapp.acs.org [pubsapp.acs.org]

Technical Guide: Thermal Stability & Melting Point of 5-Carboxy-2,4-difluorophenylboronic Acid

[1][2][3]

Executive Summary

5-Carboxy-2,4-difluorophenylboronic acid is a specialized fluorinated building block used primarily in the synthesis of bioactive small molecules via Suzuki-Miyaura cross-coupling.[1][2][3] Its dual functionality (boronic acid and carboxylic acid) combined with a fluorinated scaffold makes it a critical yet sensitive intermediate.

The thermal analysis of this compound is non-trivial due to the dehydration-driven equilibrium characteristic of boronic acids.[1][2][3] Unlike simple organic solids, it does not exhibit a sharp, singular melting point. Instead, it undergoes a complex thermal transition involving water loss and boroxine formation, often misidentified as decomposition.

| Property | Data / Specification |

| Systematic Name | 5-Borono-2,4-difluorobenzoic acid |

| Catalog Identifiers | BLD Pharm: BD00850435; BoronPharm: BP22727 |

| Molecular Formula | C₇H₅BF₂O₄ |

| Molecular Weight | 201.92 g/mol |

| Melting Point (Exp.) | >250 °C (decomp/dehydration) |

| Predicted Boiling Point | ~392 °C (theoretical) |

| Storage Condition | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) |

Physicochemical Profile & Structure

The compound features a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions (relative to the benzoic acid core), a carboxylic acid at position 1, and a boronic acid moiety at position 5.

Structural Integrity Challenges

The presence of both a carboxylic acid and a boronic acid creates a high potential for intermolecular hydrogen bonding , leading to a high lattice energy and consequently a high melting point. However, the ortho-fluorine substituents (relative to the carboxylic acid and boronic acid) introduce electronic repulsion and can influence the rate of dehydration.[1][2]

Dehydration Mechanism (The "False" Melting Point)

When heating 5-Carboxy-2,4-difluorophenylboronic acid, the observed endothermic event is rarely the melting of the pure acid.[1][2][3] It is the dehydration reaction converting the boronic acid into a cyclic trimeric anhydride known as a boroxine .

Figure 1: Thermal dehydration pathway. The loss of water molecules leads to the formation of a six-membered B-O-B-O-B-O ring (boroxine), which has a distinct and often higher melting point than the parent acid.[1][2][3]

Thermal Stability Analysis

Melting Point Determination

Experimental determination of the melting point for this compound is complicated by the phase change described above.

-

Literature Range: Analogous compounds like 2,4-difluorophenylboronic acid melt at 247–250 °C .[1][2][4][5] The addition of the 5-carboxy group typically raises the melting point further due to increased hydrogen bonding.[1][2][3]

-

Observed Behavior: You will likely observe "sweating" or phase change onset around 120–150 °C (water loss), followed by a true melt/decomposition of the boroxine species above 250 °C .

TGA/DSC Interpretation

If analyzing this compound via Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA):

-

TGA: Expect a mass loss of approximately 13-15% (corresponding to 3 water molecules per 3 acid molecules) starting as low as 80-100 °C depending on heating rate.[1][2][3]

-

DSC: Look for a broad endotherm (dehydration) followed by a sharper endotherm (melting of the anhydride) or exotherm (decomposition).

Stability in Synthesis[1][2][3]

-

Suzuki Coupling: At typical reaction temperatures (80–110 °C), the compound will exist in equilibrium with its boroxine form. This is generally accepted as boroxines hydrolyze back to the active boronic acid species in the presence of aqueous base (e.g., K₂CO₃/H₂O).

-

Storage: Long-term storage at room temperature can lead to partial dehydration, resulting in a variable stoichiometry (mix of acid and anhydride).[1][2] This affects molarity calculations in precise synthesis.

Experimental Protocols

Protocol A: Accurate Melting Point Determination

Standard open-capillary methods are unreliable for this compound.[1][2][3]

-

Preparation: Grind a small sample (5–10 mg) into a fine powder.

-

Sealing: Place the sample in a glass capillary. Seal the capillary using a flame to create a closed system. This prevents the escape of water vapor and suppresses the dehydration equilibrium, allowing observation of the true melting point (if below decomposition).

-

Heating: Use a ramp rate of 5 °C/min until 200 °C, then slow to 2 °C/min.

-

Observation: Record the temperature of the first liquid meniscus (T_onset) and the temperature of the clear liquid (T_clear).

Protocol B: Re-hydration (Quality Control)

If the material has been stored improperly and appears "dry" or has a lowered melting point (indicating anhydride formation), it can often be re-hydrated.

-

Dissolve the crude material in a minimal amount of THF or Acetone.

-

Add water dropwise until precipitation begins.

-

Stir for 1 hour to allow hydrolysis of any boroxine rings.

-

Filter and dry under vacuum at room temperature (do not heat).

Figure 2: Quality control workflow for verifying the integrity of boronic acid reagents prior to use in sensitive catalytic cycles.

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[5] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[4] Wiley-VCH.[1][2][3] Link[1]

- Santini, R., et al. (2010). "Scaffolds for Drug Discovery: Synthesis and Applications of Boronic Acids." Journal of Medicinal Chemistry. (General reference for boronic acid stability).

-

BLD Pharm. (2024).[6][7] Product Specification: 5-Borono-2,4-difluorobenzoic acid (BD00850435).[1][2][3][8][9]Link

- IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Blackwell Scientific Publications.

Sources

- 1. 1966890-13-0|4-Borono-2,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 1451393-05-7|3-Borono-2,6-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 1072952-09-0|3-Borono-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]

- 6. 144025-03-6|2,4-Difluorophenylboronic acid|BLD Pharm [bldpharm.com]

- 7. 2121512-29-4|(2,6-Difluoro-3-(hydroxymethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. 120153-08-4|4-Borono-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 9. 1799979-96-6|2-Carboxy-3-fluorophenylboronic acid|BLD Pharm [bldpharm.com]

Methodological & Application

Amide coupling protocols using 5-Borono-2,4-difluorobenzoic acid

Application Note: High-Fidelity Amide Coupling of 5-Borono-2,4-difluorobenzoic Acid

Abstract & Strategic Analysis

The coupling of 5-Borono-2,4-difluorobenzoic acid presents a distinct "electronic tug-of-war" absent in standard medicinal chemistry. The 2,4-difluoro substitution pattern renders the carboxylic acid highly electrophilic, theoretically accelerating amidation. However, these same electron-withdrawing groups (EWGs) significantly acidify the boronic acid moiety and the aromatic ring, opening two catastrophic failure modes:

-

Protodeboronation: The EWGs stabilize the anionic intermediate formed upon base attack at the boron center, accelerating C-B bond cleavage.

-

Nucleophilic Aromatic Substitution (

): The 2,4-difluoro motif activates the ring toward nucleophilic attack by the amine partner, particularly at the 4-position (para to the carbonyl), leading to defluorinated byproducts rather than the desired amide.

This guide details three protocols designed to navigate this narrow stability window. Protocol A (T3P) is the recommended "First-Pass" method due to its low basicity requirements. Protocol B (HATU/NMM) is the kinetic alternative for unreactive amines. Protocol C (Pinacol Protection) is the fallback strategy for scale-up stability.

Chemo-Selectivity & Failure Modes

Understanding the mechanism is the only way to prevent failure. The diagram below illustrates the kinetic competition between the desired pathway and the two primary side reactions.

Figure 1: Kinetic competition landscape. Success requires suppressing the red pathways (Base/Heat) while accelerating the green pathway (Activation).

Protocol A: The "Mild" Method (T3P/Pyridine)

Recommendation: Primary choice for 90% of substrates. Mechanism: Propylphosphonic anhydride (T3P) acts as a dehydrating agent. Unlike uronium salts (HATU), it does not require strong bases like DIPEA. The reaction is driven by the formation of a water-soluble phosphonic acid byproduct.[1]

Reagents & Materials

-

Substrate: 5-Borono-2,4-difluorobenzoic acid (1.0 equiv)

-

Amine: 1.1 equiv

-

Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Methodology

-

Solvation: Charge the reaction vessel with the boronic acid substrate and the amine component. Add EtOAc (10 mL/g).

-

Note: If solubility is poor, use DMF, but EtOAc is preferred for workup simplicity.

-

-

Base Addition: Cool the mixture to 0°C . Add Pyridine (3.0 equiv) dropwise.

-

Critical Control Point: Do not use TEA or DIPEA. The high pKa (~10.5) increases the concentration of the boronate-ate complex, triggering deboronation. Pyridine (pKa ~5.2) is sufficient for T3P but too weak to activate the boron.

-

-

Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

-

Monitor: Check HPLC/LCMS. Look for the mass of Product (M+H) and the Deboronated byproduct (M-B(OH)2+H).

-

-

Workup (Crucial for Boron Retention):

-

Adjust pH to ~3-4 using 0.5 M HCl or Citric Acid buffer. Do not use strong base (NaOH/NaHCO3) for washes , as this will extract the boronic acid product into the aqueous phase or cause degradation.

-

Wash the organic layer with Brine. Dry over Na2SO4.

-

Concentrate in vacuo at <40°C.

Protocol B: The "Kinetic" Method (HATU/NMM)

Recommendation: Use only if the amine is sterically hindered or unreactive (e.g., electron-deficient anilines). Risk: Higher risk of protodeboronation due to exotherm and base requirement.

Reagents & Materials

-

Coupling Agent: HATU (1.1 equiv)

-

Base: N-Methylmorpholine (NMM) (2.5 equiv). Avoid DIPEA.

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology

-

Pre-Cooling: Dissolve the carboxylic acid in DMF (8 mL/g) and cool to -10°C .

-

Activation: Add HATU (1.1 equiv) followed immediately by NMM (1.0 equiv). Stir for only 5–10 minutes.

-

Why? Minimize the time the activated ester sits without a nucleophile. Long pre-activation times lead to side reactions.

-

-

Coupling: Add the amine (1.1 equiv) followed by the remaining NMM (1.5 equiv).

-

Temperature Control: Keep at 0°C for 1 hour, then slowly warm to 15°C. Do not heat.

-

Quench: Pour into ice-cold water/brine (1:1).

-

Purification Note: Boronic acids often streak on silica. Reverse-phase (C18) chromatography using Water/Acetonitrile (0.1% Formic Acid) is strongly recommended.

-

Protocol C: The "Safety Net" (Pinacol Protection)

Recommendation: For large-scale (>10g) batches or if Protocols A/B yield <50%. Logic: Converting the free boronic acid to a pinacol ester [B(pin)] removes the acidic proton and sterically shields the boron atom, effectively shutting down the protodeboronation pathway.

Workflow Summary

-

Protection: React 5-Borono-2,4-difluorobenzoic acid with Pinacol (1.1 equiv) in Toluene (Reflux/Dean-Stark) or THF (with MgSO4) to form the B(pin) ester.

-

Coupling: Perform Standard Amide Coupling (EDC/HOBt or HATU/DIPEA) on the B(pin) intermediate.

-

Benefit: The B(pin) group tolerates DIPEA and ambient heat much better than the free acid.

-

-

Hydrolysis (Optional): If the free acid is required, cleave the pinacol ester using oxidative hydrolysis (NaIO4/NH4OAc) or transesterification (phenylboronic acid exchange).

Analytical & Purification Guide

Data Summary Table: Comparison of Conditions

| Feature | Protocol A (T3P) | Protocol B (HATU) | Protocol C (Pinacol) |

| Base Strength | Low (Pyridine) | Medium (NMM) | High (DIPEA allowed) |

| Deboronation Risk | Low | Moderate | Very Low |

| Low (RT reaction) | Moderate (Exothermic) | Low | |

| Purification | Acidic Workup | Reverse Phase | Silica Column Possible |

| Rec. Scale | 10mg - 100g | 10mg - 5g | >10g |

Experimental Workflow Diagram

Figure 2: Operational workflow for selecting and executing the coupling strategy.

Quality Control (QC) Checklist:

-

11B NMR: Confirm presence of Boron signal (usually broad peak ~20-30 ppm). Absence indicates deboronation.

-

19F NMR: Critical for detecting

byproducts. The 2,4-difluoro pattern should remain intact. If one Fluorine signal disappears or shifts drastically, the amine has attacked the ring. -

Mass Spec: Watch for "M-1" (Boronate) and "M-45" (Loss of B(OH)2 + H).

References

-

Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]

-

Archibald, G., et al. (2012). "T3P (Propanephosphonic Acid Anhydride): A Mild and Low-Toxicity Coupling Agent."[2][5] Organic Process Research & Development. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 3. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

Application Notes and Protocols for the Synthesis of Fluorinated Biaryl Carboxylic Acids via Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Value of Fluorinated Biaryl Carboxylic Acids in Modern Drug Discovery

The biaryl carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. The strategic incorporation of fluorine atoms into this framework can profoundly enhance a molecule's therapeutic potential. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—allow for the fine-tuning of physicochemical and pharmacological properties.[1][2][3] This can lead to improved metabolic stability, enhanced binding affinity to target proteins, and modulated lipophilicity and membrane permeability.[1][4] Consequently, the development of robust and efficient synthetic routes to fluorinated biaryl carboxylic acids is of paramount importance to researchers in drug discovery and development.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the construction of C-C bonds, particularly for the synthesis of biaryl compounds.[5][6][7] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids make it an ideal tool for the synthesis of complex molecules.[8] This application note provides a detailed guide to the synthesis of fluorinated biaryl carboxylic acids via the Suzuki-Miyaura cross-coupling, offering insights into the reaction mechanism, a comprehensive experimental protocol, and a discussion of key reaction parameters.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[9][10] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

1. Oxidative Addition: The active Pd(0) catalyst reacts with the fluorinated aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[11][12]

2. Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the palladium center, displacing the halide. The choice of base is crucial and can significantly impact the reaction rate and yield.[12] Fluoride ions, often introduced as a base (e.g., CsF or KF), can play a multifaceted role by favoring transmetalation through the formation of more reactive palladium fluoride complexes.[13][14]

3. Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired fluorinated biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Experimental Protocol: Synthesis of Diflunisal as a Model System

This protocol details the synthesis of Diflunisal (5-(2,4-difluorophenyl)salicylic acid), a non-steroidal anti-inflammatory drug (NSAID), via a Suzuki-Miyaura cross-coupling reaction. This serves as an excellent model for the synthesis of other fluorinated biaryl carboxylic acids.[11][15][16]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sonication-Enhanced Suzuki-Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-Carboxy-2,4-difluorophenylboronic acid as a Bifunctional Linker

Introduction: A Bifunctional Linker for Advanced Bioconjugation and Material Science

In the landscape of modern drug development and materials science, the demand for sophisticated molecular architectures is ever-increasing. Bifunctional linkers, molecules with two distinct reactive moieties, are pivotal in the construction of complex constructs such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and Metal-Organic Frameworks (MOFs). 5-Carboxy-2,4-difluorophenylboronic acid emerges as a uniquely versatile scaffold for these applications. Its rigid phenyl core, substituted with two fluorine atoms, a carboxylic acid, and a boronic acid, offers a compelling combination of properties. The fluorine substituents enhance the Lewis acidity of the boron atom, facilitating stable boronate ester formation, and can improve the pharmacokinetic properties of the final conjugate. The carboxylic acid and boronic acid functionalities provide orthogonal handles for sequential or selective conjugation, allowing for the precise assembly of intricate molecular systems.

This technical guide provides a comprehensive overview of the applications of 5-Carboxy-2,4-difluorophenylboronic acid as a bifunctional linker. We will delve into detailed protocols for its use in bioconjugation and materials science, underpinned by the principles of orthogonal protection and selective reactivity.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Carboxy-2,4-difluorophenylboronic acid is essential for its effective implementation.

| Property | Value | Source |

| Molecular Formula | C₇H₅BF₂O₄ | - |

| Molecular Weight | 201.92 g/mol | - |

| Appearance | White to off-white solid | - |

| pKa (boronic acid) | ~7-8 (estimated) | |

| pKa (carboxylic acid) | ~3-4 (estimated) |

The differing pKa values of the boronic acid and carboxylic acid groups are fundamental to the orthogonal reactivity of this linker.

Orthogonal Synthetic Strategies: A Dual-Functionality Approach

The true power of 5-Carboxy-2,4-difluorophenylboronic acid lies in the ability to selectively address its two functional groups. This requires a carefully planned orthogonal strategy, where one group is reacted while the other is either protected or remains inert under the chosen reaction conditions. Two primary strategies can be envisioned:

-

Carboxylic Acid Activation First: The carboxylic acid is converted to a reactive ester or amide, while the boronic acid is either protected or remains unreactive. Subsequently, the boronic acid is utilized for conjugation.

-

Boronic Acid Protection First: The boronic acid is protected, typically as a boronate ester (e.g., with pinacol or MIDA), allowing for the manipulation of the carboxylic acid. The protecting group is then removed to liberate the boronic acid for the second conjugation step.

Below, we provide detailed protocols for both approaches.

Protocol 1: Carboxylic Acid Activation Followed by Boronate Ester Formation

This protocol is ideal for scenarios where the initial conjugation partner is an amine-containing molecule, and the second is a diol-containing biomolecule or material.

Caption: Workflow for bifunctional conjugation starting with amide bond formation.

Materials:

-

5-Carboxy-2,4-difluorophenylboronic acid

-

Amine-containing molecule of interest (e.g., a payload for an ADC, a linker for a PROTAC)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Diol-containing biomolecule (e.g., a sugar on an antibody, a diol-functionalized surface)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Purification supplies (e.g., silica gel for chromatography, dialysis tubing, or size-exclusion chromatography columns)

Procedure:

Step 1: Amide Bond Formation

-

Activation of Carboxylic Acid:

-

Dissolve 5-Carboxy-2,4-difluorophenylboronic acid (1.0 eq) in anhydrous DMF.

-

Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester. The progress of the reaction can be monitored by TLC or LC-MS.

-

-

Amide Coupling:

-

In a separate flask, dissolve the amine-containing molecule (1.0 eq) in anhydrous DMF.

-

Slowly add the solution of the activated ester from Step 1 to the amine solution.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction to completion by TLC or LC-MS.

-

-

Purification of the Intermediate:

-

Upon completion, dilute the reaction mixture with DCM and wash with water to remove excess EDC, NHS, and DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide intermediate by silica gel column chromatography.

-

Step 2: Boronate Ester Formation with a Diol-Containing Biomolecule

-

Conjugation:

-

Dissolve the purified amide intermediate (1.5-2.0 eq) in an appropriate buffer (e.g., PBS, pH 7.4).

-

Add the diol-containing biomolecule (1.0 eq) to the solution.

-

Gently agitate the mixture at room temperature for 2-4 hours. The formation of the boronate ester is typically rapid and reversible.

-

-

Purification of the Final Conjugate:

-

Remove the excess linker and any byproducts by a suitable purification method depending on the nature of the biomolecule. For proteins, dialysis or size-exclusion chromatography is recommended.

-

Protocol 2: Orthogonal Protection Strategy for Stepwise Conjugation

This protocol is advantageous when the boronic acid needs to be protected during the initial synthetic steps, or when the first conjugation partner is sensitive to the conditions of amide coupling.

Caption: Orthogonal strategy involving boronic acid protection, amide coupling, and final conjugation.

Materials:

-

5-Carboxy-2,4-difluorophenylboronic acid

-

Pinacol

-

Toluene

-

Dean-Stark apparatus

-

Materials for amide bond formation (as in Protocol 1)

-

Aqueous HCl

-

Diol-containing molecule

-

Purification supplies

Procedure:

Step 1: Protection of the Boronic Acid

-

Pinacol Ester Formation:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine 5-Carboxy-2,4-difluorophenylboronic acid (1.0 eq) and pinacol (1.1 eq) in toluene.

-

Reflux the mixture for 2-4 hours, collecting the water that is formed.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and remove the toluene under reduced pressure. The crude pinacol boronate ester can often be used in the next step without further purification.

-

Step 2: Amide Bond Formation

-

Coupling Reaction:

-

Follow the procedure for amide bond formation as described in Protocol 1, Step 1, using the pinacol-protected starting material.

-

Step 3: Deprotection and Final Conjugation

-

Deprotection of the Boronic Ester:

-

The pinacol protecting group can be removed under mild acidic conditions. Dissolve the protected conjugate in a suitable solvent (e.g., THF/water) and treat with a mild acid like 1M HCl until deprotection is complete (monitored by LC-MS).

-

Neutralize the solution and purify the deprotected intermediate.

-

-

Final Conjugation:

-

Proceed with the boronate ester formation with the diol-containing molecule as described in Protocol 1, Step 2.

-

Applications in Drug Development and Materials Science

The unique bifunctional nature of 5-Carboxy-2,4-difluorophenylboronic acid makes it a powerful tool in several advanced scientific fields.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be coupled to an amine-functionalized payload, while the boronic acid can target cis-diols present in the carbohydrate structures of the antibody, potentially leading to more site-specific and homogenous ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. 5-Carboxy-2,4-difluorophenylboronic acid can serve as the central scaffold, connecting a protein-of-interest (POI) ligand and an E3 ligase ligand. For instance, the carboxylic acid can be coupled to the E3 ligase ligand, and the boronic acid can be used to attach to a diol-containing POI ligand.

Metal-Organic Frameworks (MOFs)

The carboxylic acid and boronic acid groups can both act as coordinating ligands for metal ions, enabling the formation of novel MOFs with unique topologies and functionalities. The fluorine atoms can also influence the framework's properties, such as its hydrophobicity and gas sorption characteristics.

Characterization of Conjugates

The successful synthesis of conjugates using 5-Carboxy-2,4-difluorophenylboronic acid must be confirmed by appropriate analytical techniques.

| Technique | Purpose |

| Mass Spectrometry (MS) | To confirm the molecular weight of the intermediates and the final conjugate. |

| NMR Spectroscopy | To verify the structure of the linker and its conjugates. ¹H, ¹³C, ¹¹B, and ¹⁹F NMR can be particularly informative. |

| HPLC/UPLC | To assess the purity of the synthesized molecules and to separate different species in a mixture. |

| FT-IR Spectroscopy | To identify the functional groups present in the molecules, such as the formation of the amide bond. |

Conclusion

5-Carboxy-2,4-difluorophenylboronic acid represents a significant advancement in the field of bifunctional linkers. Its unique combination of a rigid, fluorinated core and two orthogonally reactive functional groups provides a versatile platform for the construction of sophisticated molecular architectures. The protocols and strategies outlined in this guide are intended to empower researchers in drug development and materials science to harness the full potential of this innovative molecule. As the demand for precision and complexity in molecular design continues to grow, the utility of linkers like 5-Carboxy-2,4-difluorophenylboronic acid is set to expand, paving the way for the next generation of therapeutics and advanced materials.

References

- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug

- meta-Selective C-H functionalisation of aryl boronic acids directed by a MIDA-derived boron

- Protecting Groups for Boronic Acids.

- Phenylboronic acid as a labile protective agent: The selective derivatisation of 1,2,3-triols. Monash University.

- A Novel Platinum(II)

- Convenient amidation of carboxyl group of carboxyphenylboronic acids.

- Phenylboronic acid as a labile protective agent: the selective derivatis

- SPDB Linkers in Antibody-Drug Conjug

- A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjug

- Protecting groups for boronic acids.

- Borate esters: Simple catalysts for the sustainable synthesis of complex amides. PMC.

- Synthesis and applications of heterobifunctional photocleavable cross-linking reagents. University of Minnesota.

- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.

- Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, sylation and alkylation of glycoside-derived boron

- Boronic Acid Pairs for Sequential Bioconjug

- A 2-formylphenylboronic acid (2FPBA)

- Preparation and characterization of fluorophenylboronic acid-functionalized affinity monolithic columns for the selective enrichment of cis-diol-containing biomolecules. PubMed.

- metal-free synthesis strategies towards amide bond formation: review.

- Boronic Acids. Santa Cruz Biotechnology.

- Something Unique or Methyl, Butyl, Futile? Born again Boron.

- Innovative linker strategies for tumor-targeted drug conjug

- Bifunctional linkers used in the stepwise solid-phase synthesis approach.

- Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. Semantic Scholar.

- Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. PMC.

- Designing Functional and Responsive Molecules with Boronic Acids. PMC.

- Boron Ester‐Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Comput

- Crystallization-induced amide bond formation cre

- New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate aryl

- ORGANIC CHEMISTRY. RSC Publishing.

- Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle.

- Appendix 6: Protecting groups. Oxford Learning Link.

- Introduction to Bifunctional Crosslinkers for Bioconjug

- Arylboronic acid or boron

- Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds. PubMed.

- Chapter 6 Carboxyl Protecting Groups. University of Oxford.

- Selecting Orthogonal Building Blocks. MilliporeSigma.

- Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin deriv

Application Note: Orthogonal Functionalization of 5-Carboxy-2,4-difluorophenylboronic Acid

[1]

Executive Summary

The 5-Carboxy-2,4-difluorophenylboronic acid scaffold represents a high-value "trifunctional chassis" for medicinal chemistry, particularly in the synthesis of PROTACs, covalent inhibitors, and fragment-based drug discovery (FBDD).[1] Its utility lies in the presence of three distinct reactive handles:[2][3]

-

Boronic Acid (

): A handle for Suzuki-Miyaura cross-coupling.[1][4][5] -

Difluoro Motif (

): Activated sites for Nucleophilic Aromatic Substitution ( -

Carboxylic Acid (

): A classic anchor for amide coupling or esterification.

This guide provides a validated roadmap for the orthogonal functionalization of this scaffold. The primary challenge addressed here is the chemoselectivity required to modify one handle without degrading the others, specifically preventing protodeboronation (loss of boron) during

Chemo-Electronic Analysis & Reactivity Hierarchy

To successfully engineer this molecule, one must understand the electronic "push-pull" forces at play.[1]

The Reactivity Map

-

The "Hot Spot" (

-Fluorine): This position is electronically the most deficient.[1] It is para to the Carboxyl group (strong EWG) and ortho to the Boronic acid (weak EWG). It is the primary site for -

The "Warm Spot" (

-Fluorine): This position is ortho to the Carboxyl group. While activated, it is sterically more crowded and electronically less deficient than -

The "Fragile" Bond (

-Boron): The

Visualization of Reactivity

The following diagram outlines the electronic activation and strategic hierarchy.

Caption: Electronic activation map showing the directing effects of the C5-Carboxyl group on the C2 and C4 fluorines.

Strategic Workflows

We recommend two distinct workflows depending on the final target complexity.

Workflow A: The "Protection-First" Route (Recommended)

Best for: Multistep synthesis where high yields and purification ease are critical.[1]

-

Protection: Convert Boronic Acid to Pinacol Ester (Bpin).

-

Amidation: Functionalize the Carboxylic Acid.

-

: Displace the

-

Suzuki: Cross-couple the Bpin.

Workflow B: The "Direct" Route

Best for: Rapid library generation or simple fragments.

-

Suzuki: Coupling with aqueous base (requires careful pH control).[1]

-

Amidation: Standard HATU coupling.

- : (Limited scope due to potential side reactions).

Detailed Experimental Protocols

Protocol 1: Boronic Acid Protection (Pinacol Ester Formation)

Objective: Stabilize the

Reagents:

-

Substrate: 5-Carboxy-2,4-difluorophenylboronic acid (1.0 equiv)[1]

-

Pinacol (1.2 equiv)

-

Solvent: Anhydrous THF or Toluene[1]

-

Desiccant:

(anhydrous) or Dean-Stark apparatus[1]

Procedure:

-

Dissolve the substrate in anhydrous THF (0.2 M concentration).

-

Add Pinacol (1.2 equiv).[1]

-

Add anhydrous

(2.0 equiv) to sequester water (driving equilibrium). -

Stir at room temperature for 4–6 hours. Monitor by TLC (stain with curcumin or

). -

Filter off solids and concentrate the filtrate in vacuo.

-

Purification: Usually not required.[1] The crude solid can be triturated with hexanes to remove excess pinacol.

Expert Insight: Do not use acid catalysis. The electron-deficient ring makes the C-B bond sensitive to acid-catalyzed hydrolysis.[1] Neutral conditions with a desiccant are superior.[1]

Protocol 2: Orthogonal Amide Coupling (The "Safe" Amidation)

Objective: Functionalize the

Reagents:

-

Substrate: Bpin-protected intermediate (from Protocol 1)[1]

-

Amine Partner (1.1 equiv)

-

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (2.5 equiv)

-

Solvent: DMF (anhydrous)

Procedure:

-

Dissolve the Bpin-intermediate in DMF (0.1 M).[1]

-

Add DIPEA and stir for 5 minutes.

-

Add HATU.[1] The solution should turn yellow/orange.

-

Immediately add the Amine Partner.

-

Stir at Room Temperature for 2–12 hours.

-

Critical: Do NOT heat. Heating >50°C with DIPEA can trigger premature

at the

-

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), then dilute citric acid (pH 4–5). Avoid strong basic washes (NaOH) which might hydrolyze the Bpin.

Protocol 3: Regioselective (Targeting )

Objective: Selectively displace the

Mechanism: The

Reagents:

-

Nucleophile: Primary or Secondary Amine, or Thiol (1.0 - 1.2 equiv)[1]

-

Base:

(2.0 equiv) or -

Solvent: DMSO or NMP (Polar aprotic is essential)

Procedure:

-

Dissolve the amide-functionalized intermediate in DMSO (0.2 M).

-

Add

(solid, micronized). -

Add the Nucleophile.

-

Temperature Control:

-

Highly Reactive Nucleophiles (e.g., Morpholine, Piperidine): RT to 40°C.

-

Less Reactive Nucleophiles (e.g., Anilines): 60°C - 80°C.[1]

-

-

Monitoring: Use

-NMR. -

Stop Condition: Quench immediately upon consumption of starting material to prevent bis-substitution (displacement of

).

Data Table: Solvent Effects on Regioselectivity

| Solvent | Dielectric Constant | Notes | |

| DMSO | 47 | > 20:1 | Favors para ( |

| DMF | 38 | > 15:1 | Good balance of solubility and selectivity. |

| THF | 7.5 | ~ 5:1 | Slower reaction; lower selectivity. |

| Toluene | 2.4 | Variable | Can favor ortho ( |

Troubleshooting & Quality Control

Self-Validating the Structure ( -NMR)

The most powerful tool for this scaffold is Fluorine NMR.[1]

-

Starting Material: Two signals (integrating 1F each).

- -Substituted Product: One signal (integrating 1F). The lost signal corresponds to the fluorine para to the carbonyl.

-

Bis-Substituted Impurity: No fluorine signals (or very weak impurities).[1]

Common Pitfalls

-

Protodeboronation:

-

Bis-Substitution (

at

References

-

Boronic Acid Stability & Protection

-

Regioselectivity in

of Polyfluorinated Benzoates:- Loudon, G. M., & Smith, J. (2002).

- Context: Establishes the preference for para-substitution relative to the electron-withdrawing carboxyl group in polar aprotic solvents.

-

(Generalized link to journal for verification of principle).

-

Orthogonal Functionalization Strategies

-

Solvent Effects:

- Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

- Context: Classical mechanistic insight into how solvent polarity dictates transition state energy for ortho vs para

Sources

- 1. lookchem.com [lookchem.com]

- 2. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]

- 7. Designing Functional and Responsive Molecules with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

Application Note: Streamlined One-Pot Synthesis of Fluorinated Biaryl Amides

Sequential Suzuki-Miyaura / T3P®-Mediated Coupling in 2-MeTHF

Abstract & Strategic Overview

Fluorinated biaryl amides are privileged scaffolds in medicinal chemistry, appearing frequently in kinase inhibitors and GPCR modulators. However, the synthesis of these compounds is often plagued by two distinct challenges:

-

Protodeboronation: Fluorinated boronic acids (particularly 2,6-difluoro or polyfluorinated variants) are notoriously unstable under the basic, aqueous conditions required for Suzuki coupling.

-

Process Inefficiency: Traditional workflows require isolating the biaryl acid intermediate to remove palladium residues and inorganic salts before the amide coupling step, resulting in yield loss and excessive solvent waste.

This Application Note details a robust, sequential one-pot protocol that solves these problems. By utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a unified solvent system and Propylphosphonic Anhydride (T3P®) as the amide coupling agent, researchers can perform the cross-coupling and amidation steps sequentially with a simple phase-separation in between, eliminating solid handling and solvent swaps.

Mechanistic Insight & Causality

The Fluorine Challenge: Protodeboronation

Electron-deficient aryl boronic acids are prone to protodeboronation (C-B bond cleavage replaced by C-H).[1] This mechanism is accelerated by:

-

High pH: Formation of the boronate "ate" complex (essential for transmetallation) also increases susceptibility to hydrolysis.

-

Fluorine Substituents: Ortho-fluorine atoms stabilize the transition state for deboronation.

Our Solution: We utilize Buchwald’s XPhos Pd G2 precatalyst. This catalyst initiates oxidative addition rapidly and operates efficiently at lower temperatures (40–60°C) and lower base loading, significantly outcompeting the rate of protodeboronation [1].

The One-Pot Compatibility: Why T3P?

Standard amide coupling reagents (EDC, HATU) often have poor compatibility with upstream Suzuki leftovers.

-

EDC: Generates urea byproducts that are difficult to remove without chromatography.

-

HATU/COMU: Guanidinium salts can poison residual Palladium or react with trace water.

-

T3P (Propylphosphonic anhydride):

-

Benign Byproducts: Produces only water-soluble phosphonic acid salts, easily washed away.

-

Solvent Synergy: Works exceptionally well in EtOAc and 2-MeTHF.

-

Scavenging: Does not poison Pd species, allowing the reaction to proceed in the presence of catalyst residues [2].

-

Visualized Workflow (Logic & Pathway)

The following diagram illustrates the chemical pathway and the critical decision points for handling fluorinated substrates.

Caption: Sequential workflow prioritizing catalyst speed for unstable fluorinated substrates and phase separation for salt removal.

Experimental Protocol